![molecular formula C10H11BrO B2556110 1-Bromo-4-(but-2-en-1-yloxy)benzene CAS No. 1017091-66-5](/img/structure/B2556110.png)
1-Bromo-4-(but-2-en-1-yloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Bromo-4-(but-2-en-1-yloxy)benzene” is a chemical compound with the CAS Number: 1017091-66-5. It has a molecular weight of 227.1 . The IUPAC name for this compound is 1-bromo-4-[(2E)-2-butenyloxy]benzene . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “1-Bromo-4-(but-2-en-1-yloxy)benzene” is 1S/C10H11BrO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2-7H,8H2,1H3/b3-2+ . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-Bromo-4-(but-2-en-1-yloxy)benzene” is a liquid at room temperature . It has a molecular weight of 227.1 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Polyfluoroalkoxy-Substituted Bromobenzenes
1-Bromo-4-(but-2-en-1-yloxy)benzene can be used in the synthesis of polyfluoroalkoxy-substituted bromobenzenes . This process involves the direct arylation of heteroarenes using palladium catalysis . The resulting polyfluoroalkoxy-containing arylated heteroaromatics are of great interest to researchers working in the field of pharmaceutical chemistry .
Development of Anticancer Agents
The compound plays a crucial role in the development of anticancer agents. For instance, Sonidegib, an anticancer agent for treating basal-cell carcinoma, contains a (polyfluoroalkoxy)benzene unit .
Treatment of Mucoviscidose
1-Bromo-4-(but-2-en-1-yloxy)benzene is used in the synthesis of Lumacaftor, a drug employed to treat Mucoviscidose .
Synthesis of Difamilast
Difamilast, a topical, selective, nonsteroidal PDE4 inhibitor developed for the treatment of atopic dermatitis, contains a di- or a tri-fluoroalkoxybenzene unit . The compound is used in the synthesis of this drug .
Preparation of 4-(3-butenyloxy)benzoic acid and Largazole
4-Bromo-1-butene is used in the preparation of 4-(3-butenyloxy)benzoic acid and largazole .
Synthesis of Gymnodimine
The compound is used in double alkylation of lactams, followed by Grubbs ring-closing metathesis, to yield gymnodimine .
Preparation of Dienehydrazides
1-Bromo-4-(but-2-en-1-yloxy)benzene serves as a reagent in the preparation of dienehydrazides .
Synthesis of Polyfluoroalkoxy-Containing Arylated Heteroaromatics
The compound is used in the synthesis of polyfluoroalkoxy-containing arylated heteroaromatics . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1-bromo-4-[(E)-but-2-enoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2-7H,8H2,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWUQKOOAPNORF-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCOC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/COC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(but-2-en-1-yloxy)benzene |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.